tert-Butyl 3-amino-2-bromo-6-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-2-bromo-6-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of tert-butyl, amino, bromo, and fluoro substituents on a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-bromo-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of a fluorobenzoate derivative followed by amination. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-2-bromo-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or thiol-substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of primary amines.
Scientific Research Applications
Chemistry: tert-Butyl 3-amino-2-bromo-6-fluorobenzoate is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. It may be used to develop new drugs with improved efficacy and reduced side effects .
Industry: In the material science industry, this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-bromo-6-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-bromo-3-fluorobenzoate
- tert-Butyl 6-bromo-2-fluoro-3-methylbenzoate
- tert-Butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
Uniqueness: tert-Butyl 3-amino-2-bromo-6-fluorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both amino and bromo groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C11H13BrFNO2 |
---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-bromo-6-fluorobenzoate |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)8-6(13)4-5-7(14)9(8)12/h4-5H,14H2,1-3H3 |
InChI Key |
SHLLBTLNHDXTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1Br)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.